

Molecular structure of Ethyl 3-bromo-2-methylbenzoate

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Compound of Interest

Compound Name: Ethyl 3-bromo-2-methylbenzoate

Cat. No.: B171663

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An In-depth Technical Guide to the Molecular Structure of **Ethyl 3-bromo-2-methylbenzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Ethyl 3-bromo-2-methylbenzoate**. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogs to predict its characteristics. Detailed experimental protocols for its synthesis via Fischer esterification are presented, along with expected spectroscopic data to aid in its identification and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Molecular Structure and Properties

Ethyl 3-bromo-2-methylbenzoate is an aromatic ester. Its structure consists of a benzene ring substituted with an ethyl ester group at position 1, a methyl group at position 2, and a bromine atom at position 3.

Chemical Structure

The chemical structure of **Ethyl 3-bromo-2-methylbenzoate** is presented below:

Caption: 2D structure of **Ethyl 3-bromo-2-methylbenzoate**.

Physicochemical Properties

Quantitative data for **Ethyl 3-bromo-2-methylbenzoate** is not readily available. The following table summarizes the computed properties based on its molecular formula, C₁₀H₁₁BrO₂.

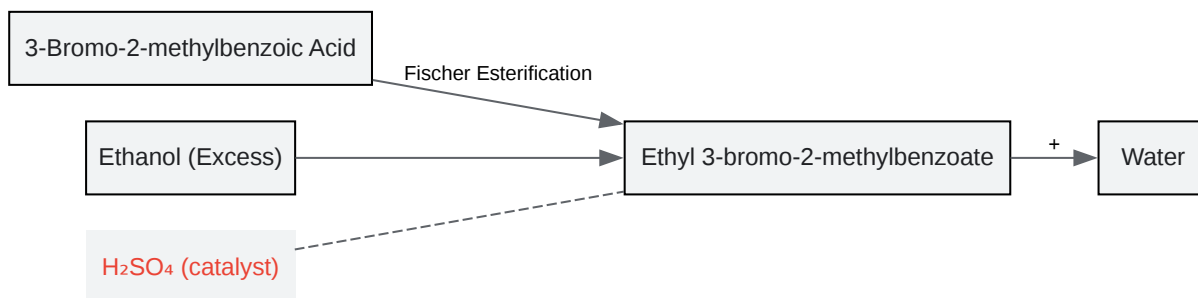
Property	Value
Molecular Formula	C ₁₀ H ₁₁ BrO ₂
Molecular Weight	243.10 g/mol
Exact Mass	241.99424 Da
Monoisotopic Mass	241.99424 Da
Topological Polar Surface Area	26.3 Å ²
LogP (predicted)	3.2

Synthesis

Ethyl 3-bromo-2-methylbenzoate can be synthesized via the Fischer esterification of 3-bromo-2-methylbenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis Pathway

The following diagram illustrates the synthesis of **Ethyl 3-bromo-2-methylbenzoate** from 3-bromo-2-methylbenzoic acid.



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Caption: Synthesis of **Ethyl 3-bromo-2-methylbenzoate**.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure and may require optimization.

Materials:

- 3-bromo-2-methylbenzoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Diethyl ether or ethyl acetate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

- Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - caution, CO₂ evolution!), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude **Ethyl 3-bromo-2-methylbenzoate**.
- The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Data (Predicted)

Direct spectroscopic data for **Ethyl 3-bromo-2-methylbenzoate** is not available in the searched literature. The following data is predicted based on the analysis of analogous compounds such as ethyl 3-bromobenzoate and **methyl 3-bromo-2-methylbenzoate**.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	d	1H	Aromatic H (ortho to Br)
~7.2-7.4	t	1H	Aromatic H (para to Br)
~7.5-7.7	d	1H	Aromatic H (ortho to CO ₂ Et)
~4.3-4.4	q	2H	-OCH ₂ CH ₃
~2.4-2.5	s	3H	Ar-CH ₃
~1.3-1.4	t	3H	-OCH ₂ CH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Assignment
~165-167	C=O (Ester)
~138-140	Aromatic C-CH ₃
~133-135	Aromatic C-H
~131-133	Aromatic C-CO ₂ Et
~128-130	Aromatic C-H
~122-124	Aromatic C-Br
~120-122	Aromatic C-H
~61-62	-OCH ₂ CH ₃
~20-22	Ar-CH ₃
~14-15	-OCH ₂ CH ₃

IR Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	C-H stretch (aromatic)
~2980-2900	Medium	C-H stretch (aliphatic)
~1720-1730	Strong	C=O stretch (ester)
~1550-1600	Medium	C=C stretch (aromatic ring)
~1250-1300	Strong	C-O stretch (ester)
~1000-1100	Medium	C-O stretch (ester)
~700-800	Strong	C-Br stretch

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

m/z	Interpretation
242/244	[M] ⁺ , Molecular ion
213/215	[M - C ₂ H ₅] ⁺ , Loss of ethyl group
197/199	[M - OC ₂ H ₅] ⁺ , Loss of ethoxy group
164	[M - Br] ⁺ , Loss of bromine
136	[M - Br - CO] ⁺ , Loss of bromine and carbon monoxide

Conclusion

This technical guide provides a foundational understanding of **Ethyl 3-bromo-2-methylbenzoate**, a compound for which direct experimental data is scarce. By leveraging information from analogous structures, this document offers predicted physicochemical and spectroscopic properties, along with a detailed protocol for its synthesis. The provided

information is intended to facilitate further research and application of this compound in various fields, particularly in the development of novel pharmaceuticals and fine chemicals.

Researchers are encouraged to use this guide as a starting point and to perform experimental validation of the predicted data.

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